molecular formula C11H15NOS B12499719 O-isopropyl benzylcarbamothioate

O-isopropyl benzylcarbamothioate

Cat. No.: B12499719
M. Wt: 209.31 g/mol
InChI Key: VXNDLKVZIVDSGP-UHFFFAOYSA-N
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Description

O-Isopropyl benzylcarbamothioate (CAS RN: 188257-29-6) is a thiocarbamate derivative with the molecular formula C₁₁H₁₅NOS. It exists as a semisolid, as confirmed by nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC–MS) analyses . The compound’s structure features a benzyl group attached to a thiocarbamate moiety, which is further substituted with an O-isopropyl ester (Fig. 1). Key spectral data include:

  • ¹H NMR (CDCl₃): Peaks corresponding to the benzyl protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH resonance (δ 5.1 ppm) .
  • GC–MS: Retention time (tR) = 24.847 min; major fragments at m/z 181 (M⁺, 22%), 166 (M⁺–CH₃), and 91 (benzyl group, base peak) .

The compound is commercially available at ≥95% purity for research applications, as noted in chemical catalogs .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

O-propan-2-yl N-benzylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14)

InChI Key

VXNDLKVZIVDSGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O-isopropyl benzylcarbamothioate can be synthesized through the reaction of sodium O-isopropyl carbonodithioate with corresponding amines. The reaction typically involves the use of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The best yield is obtained with 3 mmol% of the catalyst after 10-15 hours of heating at 75°C .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the aminolysis of alkaline salts of xanthogenacetic acid with or without a catalyst. The use of nickel and palladium salt catalysts is common in these reactions. The oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite also leads to a high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: O-isopropyl benzylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and sodium hypochlorite.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents involved .

Scientific Research Applications

O-isopropyl benzylcarbamothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-isopropyl benzylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with essential biochemical processes in target organisms. For example, its insecticidal properties may result from the inhibition of key enzymes or disruption of cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Physical State Key Functional Groups
This compound C₁₁H₁₅NOS 209.31 188257-29-6 Semisolid Thiocarbamate, benzyl, isopropyl
O-Isopropyl ethylcarbamothioate C₆H₁₁NOS 145.22 141-98-0 Liquid* Thiocarbamate, ethyl, isopropyl
Sodium O-isopropyl methylphosphonothioate C₄H₁₀NaO₂PS 176.04 92475-33-7 Solid Phosphonothioate, sodium salt
3-Benzoylamino-benzoic acid isopropyl ester C₁₇H₁₇NO₃ 283.33 N/A Solid* Benzoate ester, isopropyl

*Inferred from molecular weight and analogous compounds.

Key Observations :

  • Substituent Effects : Replacing the benzyl group in this compound with an ethyl group (O-isopropyl ethylcarbamothioate) reduces molecular weight by ~64 g/mol, likely altering solubility and volatility .
  • Ionic vs. Neutral Compounds : The sodium salt (C₄H₁₀NaO₂PS) exhibits ionic character, enhancing water solubility compared to neutral thiocarbamates .
  • Functional Group Diversity: The benzoate ester (C₁₇H₁₇NO₃) lacks sulfur-based reactivity, limiting its utility in thiol-mediated reactions .

Spectral and Analytical Data

Table 2: Spectroscopic Comparison of Thiocarbamates

Compound ¹H NMR (CDCl₃) Highlights GC–MS Fragments (m/z, %)
This compound Benzyl (δ 7.2–7.4), NH (δ 5.1), isopropyl (δ 1.2–1.4) 181 (M⁺, 22%), 166 (18%), 91 (100%)
O-Isopropyl ethylcarbamothioate Ethyl (δ 1.0–1.3), NH (δ 4.8–5.0) Not reported in evidence

The benzyl derivative’s GC–MS profile shows prominent benzyl fragmentation (m/z 91), absent in ethyl or phosphonothioate analogues. This suggests greater stability of the benzyl moiety under ionization .

Biological Activity

Chemical Structure and Properties

O-isopropyl benzylcarbamothioate is characterized by its carbamate structure, which features a benzyl group attached to a carbamothioate moiety. Its molecular formula is C12_{12}H15_{15}N1_{1}O1_{1}S1_{1}, and it has a molecular weight of approximately 225.32 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays indicated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest potential applications in treating bacterial infections, particularly in cases where antibiotic resistance is a concern.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line

In a notable case study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

These findings highlight the compound's potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects of this compound. Preliminary studies indicate low acute toxicity in animal models, but further investigations are necessary to establish a comprehensive safety profile.

Safety Assessment Data

EndpointResult
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild irritation observed
MutagenicityNegative

These results suggest that while the compound shows therapeutic potential, careful evaluation is required for clinical applications.

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